Procainamida hidrocloruro

Descripción general

Descripción

El Clorhidrato de Procainamide es un derivado de la procaína y se utiliza principalmente como agente antiarrítmico. Es eficaz en el tratamiento de arritmias ventriculares potencialmente mortales y es conocido por su capacidad para estabilizar la membrana neuronal al inhibir los flujos iónicos necesarios para la iniciación y conducción de los impulsos . Este compuesto es un bloqueador de los canales de sodio y se utiliza en la producción de anestesia local o regional .

Aplicaciones Científicas De Investigación

El Clorhidrato de Procainamide tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El Clorhidrato de Procainamide ejerce sus efectos bloqueando los canales de sodio en la membrana neuronal. Esta acción estabiliza la membrana e inhibe los flujos iónicos necesarios para la iniciación y conducción de los impulsos, produciendo así un efecto anestésico local . También aumenta el umbral de estimulación eléctrica del ventrículo, el sistema de His-Purkinje y, a través de efectos cardíacos directos, disminuye la excitabilidad y la velocidad de conducción miocárdica .

Compuestos similares:

Quinidina: Otro agente antiarrítmico, pero difiere en su mecanismo de acción y perfil de efectos secundarios.

Singularidad: El Clorhidrato de Procainamide es único en su perfil equilibrado de eficacia y seguridad para el tratamiento de arritmias ventriculares. A diferencia de la procaína, tiene una duración de acción más prolongada y menos efectos sobre el sistema nervioso central. En comparación con la quinidina y la amiodarona, ofrece un mecanismo de acción diferente, lo que la convierte en una alternativa valiosa en escenarios clínicos específicos .

Análisis Bioquímico

Biochemical Properties

Procainamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a sodium channel blocker, affecting the ionic fluxes necessary for impulse conduction. This interaction stabilizes the neuronal membrane, thereby exerting its local anesthetic action . Additionally, procainamide hydrochloride inhibits DNA methyltransferase, modulating the epigenetic regulation of gene expression .

Cellular Effects

Procainamide hydrochloride influences various types of cells and cellular processes. It affects cell function by stabilizing the neuronal membrane and inhibiting ionic fluxes. This action impacts cell signaling pathways, gene expression, and cellular metabolism. Procainamide hydrochloride has been reported to cause a decrease in the number of cells in the bone marrow and may induce symptoms of lupus . It also affects myocardial cells by decreasing excitability and conduction velocity, which can depress myocardial contractility .

Molecular Mechanism

The molecular mechanism of procainamide hydrochloride involves its action as a sodium channel blocker. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting its local anesthetic action . Procainamide hydrochloride also inhibits the IKr rectifier K+ current and induces a voltage-dependent open channel block on batrachotoxin-activated sodium channels in cardiomyocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of procainamide hydrochloride change over time. Prolonged use often results in the development of positive antinuclear antibody (ANA) titers, which may or may not accompany symptoms of systemic lupus erythematosus (SLE)-like syndrome . The stability and degradation of procainamide hydrochloride can influence its long-term effects on cellular function. Laboratory tests for detection of procainamide-induced SLE are recommended before and periodically during maintenance or prolonged therapy .

Dosage Effects in Animal Models

The effects of procainamide hydrochloride vary with different dosages in animal models. At recommended dosages, it can cause agranulocytosis, bone marrow depression, neutropenia, hypoplastic anemia, and thrombocytopenia . High doses may lead to progressive widening of the QRS complex, prolonged Q-T and P-R intervals, lowering of the R and T waves, and increasing A-V block . The lethal dose (LD50) varies across species, with values such as 95 mg/kg (rat, IV) and 312 mg/kg (mouse, oral) .

Metabolic Pathways

Procainamide hydrochloride is metabolized via different pathways, with the most common being acetylation to the less-toxic N-acetylprocainamide (NAPA). The rate of acetylation is genetically determined, resulting in two phenotypes: slow and rapid acetylators . The hepatic metabolism of procainamide hydrochloride involves the enzyme CYP2D6 .

Transport and Distribution

Procainamide hydrochloride is transported and distributed within cells and tissues. About 15 to 20 percent of procainamide hydrochloride is reversibly bound to plasma proteins, and considerable amounts are more slowly and reversibly bound to tissues of the heart, liver, lung, and kidney . The apparent volume of distribution eventually reaches about 2 liters per kilogram body weight .

Subcellular Localization

The subcellular localization of procainamide hydrochloride involves its distribution within various cellular compartments. It is known to bind to histone proteins, which can be toxic to lymphocytes . The localization and activity of procainamide hydrochloride can be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El Clorhidrato de Procainamide se sintetiza mediante la reacción del ácido p-aminobenzoico con cloruro de dietilaminoetilo, seguido de la conversión del intermedio resultante a procainamide. El paso final implica la formación de la sal de clorhidrato .

Métodos de producción industrial: En entornos industriales, la síntesis del Clorhidrato de Procainamide implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y calidad del producto final. El proceso normalmente incluye pasos como la cristalización, filtración y secado para obtener la sal de clorhidrato pura .

Análisis De Reacciones Químicas

Tipos de reacciones: El Clorhidrato de Procainamide experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar N-acetilprocainamide.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir bajo condiciones específicas.

Sustitución: Puede experimentar reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Sustitución: A menudo se utilizan nucleófilos fuertes como el hidróxido de sodio o el hidróxido de potasio.

Productos principales:

Comparación Con Compuestos Similares

Quinidine: Another antiarrhythmic agent but differs in its mechanism of action and side effect profile.

Amiodarone: Used for life-threatening ventricular arrhythmias but has a different pharmacokinetic profile and a longer half-life.

Uniqueness: Procainamide Hydrochloride is unique in its balanced efficacy and safety profile for treating ventricular arrhythmias. Unlike procaine, it has a longer duration of action and fewer central nervous system effects. Compared to quinidine and amiodarone, it offers a different mechanism of action, making it a valuable alternative in specific clinical scenarios .

Actividad Biológica

Procainamide hydrochloride is an antiarrhythmic medication primarily used to treat ventricular and supraventricular arrhythmias. It functions as a sodium channel blocker, stabilizing the cardiac membrane and inhibiting ionic fluxes necessary for the initiation and conduction of electrical impulses in the heart. This article explores the biological activity of procainamide hydrochloride, focusing on its pharmacological effects, protective actions against toxicity, and associated adverse reactions.

Procainamide is classified under the Vaughan Williams classification system as a Class Ia antiarrhythmic agent. Its primary mechanism involves blocking sodium channels in cardiomyocytes, which leads to a decrease in excitability and conduction velocity within the cardiac tissue. Additionally, procainamide has been shown to exhibit effects on potassium channels, contributing to its ability to prolong the action potential duration and refractory period in myocardial cells .

Pharmacokinetics

Procainamide is metabolized hepatically, primarily through acetylation to form N-acetylprocainamide (NAPA), which is less toxic than its parent compound. The rate of acetylation is genetically determined, leading to two phenotypes: slow and rapid acetylators. The half-life of procainamide ranges from 2.5 to 5 hours, necessitating careful dosing adjustments in patients with hepatic impairment .

Protective Effects Against Toxicity

Recent studies have highlighted the protective effects of procainamide hydrochloride against nephrotoxicity and hepatotoxicity induced by cisplatin, a chemotherapeutic agent. In a study involving Wistar rats, coadministration of procainamide significantly reduced tissue damage in both kidneys and liver when compared to cisplatin treatment alone. Histochemical analyses revealed that procainamide mitigated the vacuolation of hepatocytes and preserved glycogen content in liver tissues .

Table 1: Protective Effects of Procainamide Hydrochloride Against Cisplatin-Induced Toxicity

| Organ | Treatment Group | Observations |

|---|---|---|

| Kidney | Cisplatin + Procainamide | Reduced tissue alterations; maintained structural integrity |

| Liver | Cisplatin + Procainamide | Less vacuolation; preserved glycogen content |

| Heart | Cisplatin + Procainamide | No significant changes compared to control |

Adverse Reactions

While procainamide is effective in managing arrhythmias, it is also associated with several adverse reactions. A notable concern is the development of drug-induced lupus erythematosus (DILE), which has been documented in multiple case studies. Symptoms include joint pain, fever, and pulmonary infiltration, often resolving upon discontinuation of the drug .

Another serious side effect linked to procainamide is hemolytic anemia. A case study reported a patient who developed hemolytic anemia after prolonged treatment with procainamide, characterized by decreased hemoglobin levels and positive direct antiglobulin tests .

Table 2: Summary of Adverse Reactions Associated with Procainamide Hydrochloride

| Adverse Reaction | Description |

|---|---|

| Drug-Induced Lupus Erythematosus | Joint pain, fever; symptoms improve after cessation |

| Hemolytic Anemia | Decreased hemoglobin; positive antiglobulin test |

Propiedades

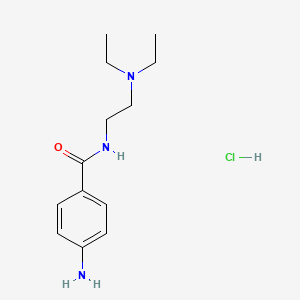

IUPAC Name |

4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTXGJFUQRCPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-06-9 (Parent) | |

| Record name | Procainamide hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2049422 | |

| Record name | Procainamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855728 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

614-39-1 | |

| Record name | Procainamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procainamide hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | procainamide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-amino-N-[2-(diethylamino)ethyl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Procainamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procainamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCAINAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI4064O0LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does procainamide hydrochloride exert its antiarrhythmic effect?

A1: Procainamide hydrochloride primarily acts by blocking sodium channels in cardiac myocytes [, , ]. This blockade slows down the rapid depolarization phase of the action potential, effectively suppressing abnormal electrical impulses that can lead to arrhythmias.

Q2: What is the molecular formula and weight of procainamide hydrochloride?

A2: The molecular formula is C13H22ClN3O • HCl, and its molecular weight is 300.25 g/mol.

Q3: Are there any spectroscopic data available for characterizing procainamide hydrochloride?

A3: Yes, spectroscopic techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy have been used to confirm the structure of procainamide hydrochloride and its reaction products []. Electron Paramagnetic Resonance (EPR) spectroscopy was employed to identify free radicals formed in the compound upon gamma irradiation []. Additionally, UV-Vis spectrophotometry has been widely used for analytical purposes, including the determination of procainamide hydrochloride in various formulations [, , , ].

Q4: Is procainamide hydrochloride compatible with commonly used intravenous solutions?

A4: While procainamide hydrochloride is compatible with 0.9% sodium chloride injection, it shows incompatibility with 5% dextrose injection, leading to the formation of procainamide-dextrose complexes that alter its stability and bioavailability [, , , ].

Q5: Does procainamide hydrochloride possess any catalytic properties relevant to its pharmaceutical applications?

A5: Procainamide hydrochloride itself does not exhibit inherent catalytic properties relevant to its therapeutic use as an antiarrhythmic agent. Its primary mechanism relies on binding to sodium channels rather than catalyzing specific chemical reactions.

Q6: Have computational methods been used to study procainamide hydrochloride?

A6: While specific examples are limited within the provided research articles, computational chemistry techniques can be valuable for understanding procainamide hydrochloride's interactions with its target, exploring its pharmacokinetic properties, and designing potential analogs with improved efficacy or safety profiles.

Q7: How do structural modifications of procainamide hydrochloride affect its activity?

A9: Although limited information is available on direct structural modifications of procainamide hydrochloride within the provided research, it is known that its primary metabolite, N-acetylprocainamide (NAPA), also exhibits antiarrhythmic activity [, , ]. This suggests that modifications to the aromatic amine group, such as acetylation, can influence its pharmacological properties. Further research focusing on SAR would be beneficial for developing novel procainamide analogs with enhanced therapeutic profiles.

Q8: What strategies can be employed to enhance the stability of procainamide hydrochloride formulations?

A10: Neutralizing the pH of 5% dextrose injection or storing the admixture under refrigerated conditions (5°C) has been shown to improve the stability of procainamide hydrochloride by mitigating procainamide-dextrose complexation [].

Q9: Is there information available regarding the SHE regulations for procainamide hydrochloride?

A9: The provided research articles primarily focus on the pharmaceutical and chemical aspects of procainamide hydrochloride. Specific information regarding SHE regulations would need to be obtained from relevant regulatory bodies and safety data sheets.

Q10: How is procainamide hydrochloride absorbed and metabolized in the body?

A12: Procainamide hydrochloride is well-absorbed after oral administration, with a bioavailability of approximately 85% []. It is primarily metabolized in the liver, mainly via acetylation to N-acetylprocainamide (NAPA), which also exhibits antiarrhythmic activity [, ].

Q11: How do plasma levels of procainamide relate to its therapeutic effect?

A13: Salivary levels of procainamide hydrochloride have been shown to correlate well with its therapeutic effect on the QT interval, suggesting that saliva monitoring could be a valuable tool for therapeutic drug monitoring [].

Q12: Does protein-calorie malnutrition affect the pharmacokinetics of procainamide?

A14: Studies in rats indicate that protein-calorie malnutrition can significantly alter procainamide pharmacokinetics, leading to a longer mean residence time, decreased plasma clearance, and reduced metabolic conversion to NAPA []. These findings highlight the importance of considering nutritional status when optimizing procainamide therapy.

Q13: What models have been used to study the antiarrhythmic effects of procainamide hydrochloride?

A15: Animal models, particularly dogs, have been employed to investigate the hemodynamic effects and efficacy of procainamide hydrochloride in treating postoperative ventricular arrhythmias [].

Q14: Are there known mechanisms of resistance to procainamide hydrochloride?

A14: While specific resistance mechanisms are not extensively discussed within the provided research, the development of tolerance and decreased efficacy over time is a known clinical challenge with antiarrhythmic drugs, potentially involving alterations in drug targets or pharmacokinetic pathways. Further research is warranted to elucidate the mechanisms underlying procainamide resistance and explore strategies to overcome it.

Q15: What are some potential adverse effects associated with procainamide hydrochloride?

A15: Procainamide hydrochloride administration can be associated with various adverse effects, including gastrointestinal disturbances, central nervous system effects, and cardiovascular effects such as hypotension and prolongation of the QT interval.

Q16: Can procainamide hydrochloride induce lupus-like symptoms?

A18: Yes, procainamide hydrochloride has been implicated in inducing a lupus-like syndrome characterized by arthralgia, cutaneous lesions, and the presence of antinuclear antibodies. This immune-mediated reaction appears to be dose- and duration-dependent and generally resolves upon drug discontinuation [, , ].

Q17: Are there specific biomarkers for monitoring procainamide hydrochloride therapy?

A17: While not explicitly mentioned in the provided research, monitoring plasma drug levels of both procainamide and its active metabolite, NAPA, is crucial for optimizing therapy and minimizing toxicity. Additionally, electrocardiogram (ECG) monitoring is essential to assess the drug's effect on cardiac rhythm and identify potential QT interval prolongation, a known adverse effect of procainamide.

Q18: What analytical methods are commonly used to quantify procainamide hydrochloride?

A18: Several analytical techniques have been employed for quantifying procainamide hydrochloride, including:

- High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for quantifying procainamide and its metabolite, NAPA, in various matrices like plasma, serum, and pharmaceutical formulations [, , , , , , , , , ].

- Gas Chromatography (GC): While less common than HPLC, GC methods have been developed for procainamide hydrochloride analysis in specific applications, such as determining its stability in rat feed [].

- Fluorescence Polarization Immunoassay (FPIA): This method offers a rapid and automated approach for measuring procainamide concentrations in biological fluids [].

- Spectrophotometry: UV-Vis spectrophotometry, particularly in conjunction with derivatization reactions, provides simple and cost-effective methods for determining procainamide hydrochloride in pharmaceutical dosage forms [].

Q19: Is there information available on the environmental impact of procainamide hydrochloride?

A19: The provided research articles primarily focus on pharmaceutical and chemical aspects. Assessing the environmental impact of pharmaceuticals like procainamide hydrochloride requires dedicated ecotoxicological studies.

Q20: What factors influence the dissolution of procainamide hydrochloride tablets?

A23: The pH of the dissolution medium plays a crucial role in the disintegration and dissolution of procainamide hydrochloride tablets. Studies have shown that these tablets fail to disintegrate in acidic environments mimicking conditions of gastric achylia, highlighting the importance of formulation factors in ensuring adequate drug release [].

Q21: Are there specific guidelines for validating analytical methods for procainamide hydrochloride?

A21: Analytical methods for pharmaceutical analysis, including those for procainamide hydrochloride, should adhere to internationally recognized guidelines and regulatory requirements, such as those outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Q22: What measures are taken to ensure the quality of procainamide hydrochloride products?

A22: Stringent quality control measures are essential throughout the manufacturing process of procainamide hydrochloride to ensure consistent product quality, safety, and efficacy. These measures typically involve:

Q23: Can procainamide hydrochloride elicit an immune response?

A26: Yes, as mentioned earlier, procainamide hydrochloride can induce a lupus-like syndrome, which is considered an immune-mediated adverse reaction. This phenomenon highlights the potential for procainamide to interact with the immune system [, , ].

Q24: Does procainamide hydrochloride interact with drug transporters?

A27: Yes, procainamide hydrochloride is known to interact with renal tubular cationic secretion pathways, which can be competitively inhibited by drugs like trimethoprim []. Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic outcomes.

Q25: Are there alternative antiarrhythmic drugs to procainamide hydrochloride?

A25: Yes, several other antiarrhythmic drugs are available, each with its unique mechanism of action, pharmacokinetic profile, and potential adverse effect profile. Common alternatives include:

Q26: Are there specific guidelines for the disposal of procainamide hydrochloride?

A26: Safe and environmentally responsible disposal practices for pharmaceutical waste, including procainamide hydrochloride, are crucial to minimize potential environmental contamination. Consulting local regulations and guidelines for proper pharmaceutical waste disposal is essential.

Q27: What resources are available for researchers studying procainamide hydrochloride?

A27: Various resources are available to support research on procainamide hydrochloride, including:

Q28: When was procainamide hydrochloride first introduced as an antiarrhythmic agent?

A28: Procainamide hydrochloride has been used clinically as an antiarrhythmic agent since the 1950s, marking a significant milestone in the management of cardiac arrhythmias.

Q29: Are there any cross-disciplinary applications of procainamide hydrochloride research?

A34: The development of procainamide hydrochloride-containing liposomes for potential anticancer applications highlights the synergistic potential of combining this drug with other therapeutic agents in novel drug delivery systems []. This exemplifies the importance of cross-disciplinary collaboration between pharmaceutical sciences, material sciences, and oncology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.